molecular formula C6H5F3N2O B13902799 3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole

3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B13902799
M. Wt: 178.11 g/mol
InChI Key: QKFJNPQKPAHMRW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with trifluoromethyl-substituted nitriles in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access . The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and increased bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-5-(trifluoromethyl)benzoic acid
  • 3-Cyclopropyl-5-(trifluoromethyl)aniline
  • 3-Cyclopropyl-5-(trifluoromethyl)phenol

Uniqueness

3-Cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

3-cyclopropyl-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-4(11-12-5)3-1-2-3/h3H,1-2H2

InChI Key

QKFJNPQKPAHMRW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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